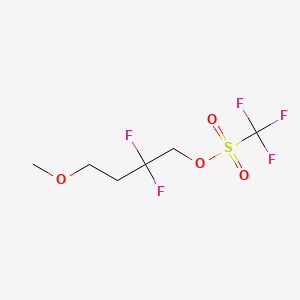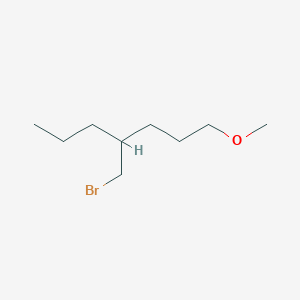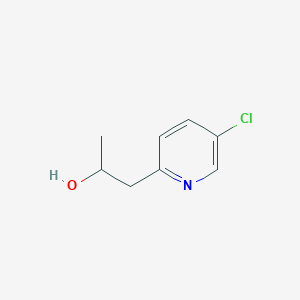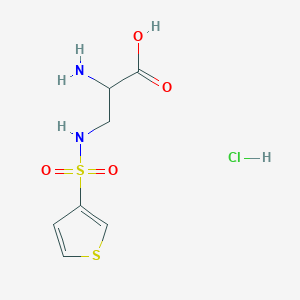
2-Amino-3-(thiophene-3-sulfonamido)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is known for its unique structure, which includes a thiophene ring, a sulfonamide group, and an amino acid moiety.
Méthodes De Préparation
The synthesis of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, including the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ mechanism.
Introduction of the sulfonamide group:
Attachment of the amino acid moiety: The final step involves the coupling of the sulfonamide-thiophene intermediate with an amino acid derivative, followed by the formation of the hydrochloride salt.
Analyse Des Réactions Chimiques
2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.
Applications De Recherche Scientifique
2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of certain enzyme substrates, allowing the compound to inhibit enzyme activity. The thiophene ring and amino acid moiety contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride include:
2-aminothiophene-3-carbonitrile: This compound has a similar thiophene ring but lacks the sulfonamide and amino acid groups.
2-amino-3-(thiophene-3-sulfonamido)propanoic acid: This compound is similar but does not have the hydrochloride salt form.
The uniqueness of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride lies in its combination of a thiophene ring, a sulfonamide group, and an amino acid moiety, which gives it distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11ClN2O4S2 |
|---|---|
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
2-amino-3-(thiophen-3-ylsulfonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O4S2.ClH/c8-6(7(10)11)3-9-15(12,13)5-1-2-14-4-5;/h1-2,4,6,9H,3,8H2,(H,10,11);1H |
Clé InChI |
JLIDTAVHDNEZGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1S(=O)(=O)NCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


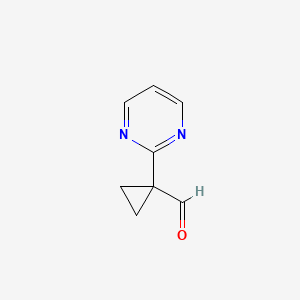
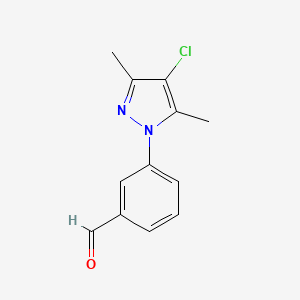
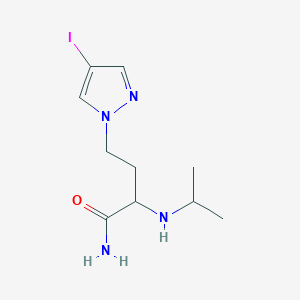


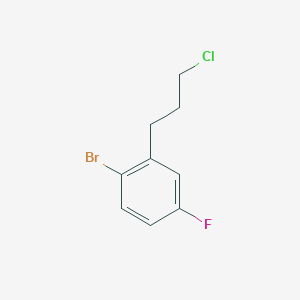
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
